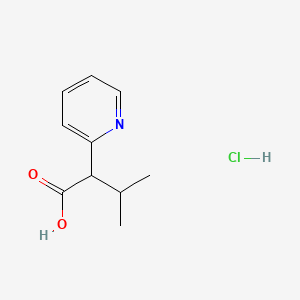
3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of butanoic acid, featuring a pyridine ring substituted at the second position and a methyl group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and 3-methylbutanoic acid.
Grignard Reaction: 2-bromopyridine undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with 3-methylbutanoic acid chloride to form the intermediate product.
Hydrolysis: The intermediate product is hydrolyzed to yield 3-Methyl-2-(pyridin-2-yl)butanoic acid.
Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the Grignard reagent and subsequent intermediates.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride
- 2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride
- 3-Methyl-2-(pyridin-3-yl)butanoic acid hydrochloride
Uniqueness
3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
3-methyl-2-pyridin-2-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(2)9(10(12)13)8-5-3-4-6-11-8;/h3-7,9H,1-2H3,(H,12,13);1H |
Clé InChI |
HJJQOGNTDUSUTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=N1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


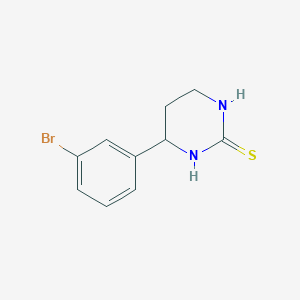
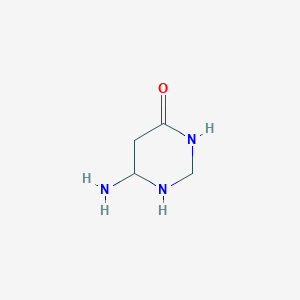
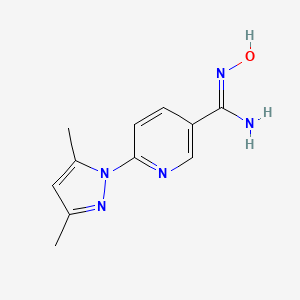

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)


![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
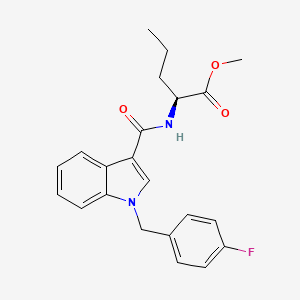
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)
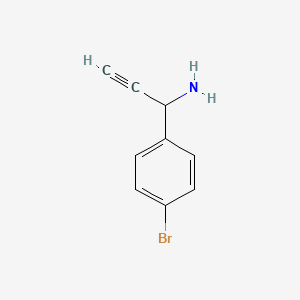
![(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)

